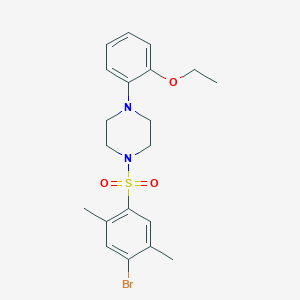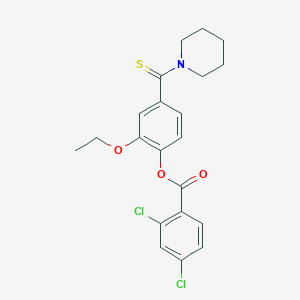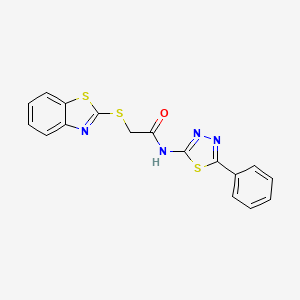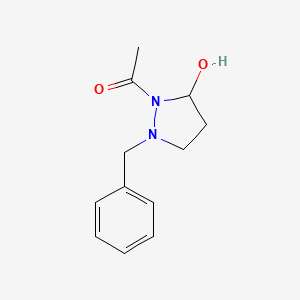![molecular formula C23H17N3O4S B3702901 2-[[(1,3-Dioxoisoindol-2-yl)methyl-(thiophen-2-ylmethyl)amino]methyl]isoindole-1,3-dione](/img/structure/B3702901.png)
2-[[(1,3-Dioxoisoindol-2-yl)methyl-(thiophen-2-ylmethyl)amino]methyl]isoindole-1,3-dione
Vue d'ensemble
Description
2-[[(1,3-Dioxoisoindol-2-yl)methyl-(thiophen-2-ylmethyl)amino]methyl]isoindole-1,3-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features two isoindole-1,3-dione groups connected through a thiophen-2-ylmethyl bridge, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1,3-Dioxoisoindol-2-yl)methyl-(thiophen-2-ylmethyl)amino]methyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with amines in the presence of a catalyst. One common method includes using SiO2-tpy-Nb as a catalyst in IPA:H2O solvent at reflux conditions, yielding the final product with moderate to excellent yields (41-93%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[(1,3-Dioxoisoindol-2-yl)methyl-(thiophen-2-ylmethyl)amino]methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-[[(1,3-Dioxoisoindol-2-yl)methyl-(thiophen-2-ylmethyl)amino]methyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[[(1,3-Dioxoisoindol-2-yl)methyl-(thiophen-2-ylmethyl)amino]methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate: A related compound with similar structural features.
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: Compounds with variations in the isoindole-1,3-dione structure.
Uniqueness
2-[[(1,3-Dioxoisoindol-2-yl)methyl-(thiophen-2-ylmethyl)amino]methyl]isoindole-1,3-dione is unique due to its specific thiophen-2-ylmethyl bridge, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
2-[[(1,3-dioxoisoindol-2-yl)methyl-(thiophen-2-ylmethyl)amino]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S/c27-20-16-7-1-2-8-17(16)21(28)25(20)13-24(12-15-6-5-11-31-15)14-26-22(29)18-9-3-4-10-19(18)23(26)30/h1-11H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLSQXMTZLOSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN(CC3=CC=CS3)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorophenyl)thio]-N-(1,2-dihydro-5-acenaphthylenyl)acetamide](/img/structure/B3702822.png)
![4-BENZOYL-N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}BENZAMIDE](/img/structure/B3702839.png)
![(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]prop-2-enamide](/img/structure/B3702841.png)
![N-phenyl-N'-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea](/img/structure/B3702845.png)

amine](/img/structure/B3702851.png)


![2-(2,4-dimethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3702869.png)
![4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3-nitrobenzoic acid](/img/structure/B3702874.png)

![N-[4-(aminocarbonyl)phenyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B3702902.png)
![1-(3-Chlorophenyl)-3-[2-ethoxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B3702905.png)
![N-{3-[(2-fluorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B3702907.png)
